3-Chlorothiophene-2-sulfonamide
Overview
Description
3-Chlorothiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the third position and a sulfonamide group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorothiophene-2-sulfonamide typically involves the chlorination of thiophene followed by sulfonamide formation. One common method includes the reaction of 3-chlorothiophene with chlorosulfonic acid to form 3-chlorothiophene-2-sulfonyl chloride, which is then treated with ammonia to yield this compound .
Industrial Production Methods: Industrial production of this compound can involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent product quality. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Scientific Research Applications
3-Chlorothiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its inhibitory effects on carbonic anhydrase enzymes, which are crucial in various physiological processes.
Medicine: Potential therapeutic agent for conditions like glaucoma due to its enzyme inhibition properties.
Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The primary mechanism of action of 3-Chlorothiophene-2-sulfonamide involves the inhibition of carbonic anhydrase enzymes. It binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to reduced intraocular pressure, making it useful in treating glaucoma .
Comparison with Similar Compounds
- 3-Acetyl-5-chlorothiophene-2-sulfonamide
- 5-Chlorothiophene-2-sulfonamide
- Thiophene-2-sulfonamide
Comparison: 3-Chlorothiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted enzyme inhibition and specific synthetic applications .
Properties
IUPAC Name |
3-chlorothiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTZGHNFFLOPFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850340-85-1 | |
Record name | 3-chlorothiophene-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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